

An In-depth Technical Guide to the Molecular Structure of Dibromoiodomethane

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Dibromoiodomethane	
Cat. No.:	B121520	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromoiodomethane (CHBr2l) is a trihalomethane of interest in various chemical and environmental studies. A thorough understanding of its three-dimensional structure is fundamental to elucidating its reactivity, spectroscopic properties, and interactions with biological systems. This technical guide provides a comprehensive overview of the molecular structure of **dibromoiodomethane**, leveraging high-level computational chemistry to deliver precise structural and vibrational data. Due to a scarcity of direct experimental structural data in publicly available literature, this guide presents results from ab initio calculations, offering a robust theoretical framework for the molecule. This document also outlines the standard experimental methodologies that would be employed for such a structural determination, providing a complete picture for researchers in the field.

Molecular Structure and Geometry

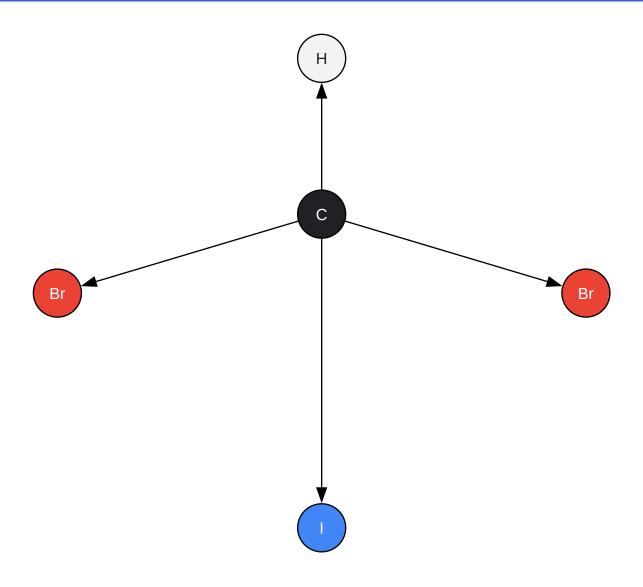
The molecular geometry of **dibromoiodomethane** is based on a central carbon atom tetrahedrally bonded to one hydrogen atom, two bromine atoms, and one iodine atom. This arrangement results in a distorted tetrahedral geometry due to the differing steric bulk and electronegativity of the halogen substituents.

Computational Methodology

To obtain accurate geometric parameters, a geometry optimization was performed using Density Functional Theory (DFT) with the B3LYP functional and a def2-TZVP basis set. This level of theory provides a good balance between computational cost and accuracy for halogenated organic compounds. Vibrational frequency analysis was also performed at the same level of theory to confirm the optimized structure as a true minimum on the potential energy surface and to provide theoretical vibrational frequencies.

Tabulated Molecular Properties

The following table summarizes the key quantitative data obtained from the computational analysis of the **dibromoiodomethane** molecule.



Parameter	Value	
Bond Lengths (Å)		
C-H	1.085	
C-Br	1.958	
C-I	2.185	
Bond Angles (degrees)		
H-C-Br	108.9	
H-C-I	107.5	
Br-C-Br	112.0	
Br-C-I	109.9	
Vibrational Frequencies (cm ⁻¹)		
C-H stretch	3085	
C-I stretch	520	
C-Br symmetric stretch	610	
C-Br asymmetric stretch	690	
CH bend	1230	
CH ₂ wag	1150	
CBr ₂ deformation	250	
CBr2 rock	180	
CBr ₂ twist	120	

Visualization of Molecular Structure

The three-dimensional arrangement of atoms in **dibromoiodomethane** is crucial for understanding its chemical behavior. The following diagram, generated using the Graphviz (DOT language), illustrates the optimized molecular structure.

Click to download full resolution via product page

Optimized molecular structure of dibromoiodomethane.

Experimental Protocols for Structural Determination

While direct experimental data for **dibromoiodomethane** is limited, the following outlines the standard methodologies that would be employed to determine its molecular structure.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the structure of molecules in the gaseous state, free from intermolecular interactions.

Methodology:

- Sample Introduction: A gaseous sample of dibromoiodomethane is introduced into a highvacuum chamber.
- Electron Bombardment: A high-energy beam of electrons is directed at the effusing gas jet.
- Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern is recorded on a detector.
- Data Analysis: The radial distribution curve is derived from the diffraction pattern. This curve
 provides information about the internuclear distances within the molecule.
- Structure Refinement: The experimental data is fitted to a theoretical model of the molecule to refine the bond lengths, bond angles, and torsional angles.

Microwave Spectroscopy

Microwave spectroscopy provides highly accurate rotational constants for polar molecules, from which precise molecular geometries can be derived.

Methodology:

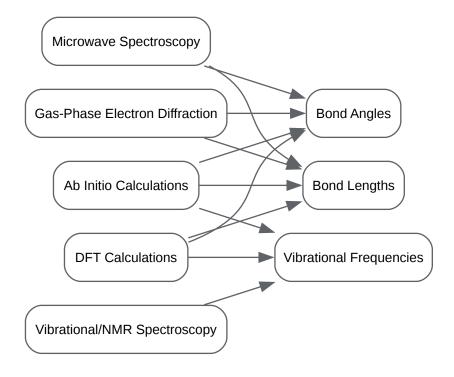
- Sample Preparation: A gaseous sample of dibromoiodomethane is introduced into a waveguide or resonant cavity.
- Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequencies.
- Absorption Detection: The absorption of microwaves by the sample is detected, corresponding to transitions between rotational energy levels.
- Spectral Analysis: The frequencies of the absorption lines are used to determine the rotational constants of the molecule.
- Isotopic Substitution: To determine the complete molecular structure, the microwave spectra of different isotopologues of **dibromoiodomethane** (e.g., containing ¹³C, ²H, ⁸¹Br) would be measured.

 Structure Determination: The rotational constants from multiple isotopologues are used to solve for the atomic coordinates and thus the precise bond lengths and angles.

Spectroscopic Properties Vibrational Spectroscopy (Infrared and Raman)

The calculated vibrational frequencies in the table above can be used to aid in the interpretation of experimental infrared (IR) and Raman spectra of **dibromoiodomethane**. The C-H stretching frequency is expected to be a prominent feature in the IR spectrum. The lower frequency modes corresponding to the carbon-halogen stretches and bending vibrations would be observable in both IR and Raman spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy


The chemical environment of the proton and the carbon atom in **dibromoiodomethane** will give rise to characteristic signals in ¹H and ¹³C NMR spectra.

- ¹H NMR: A single resonance is expected for the proton. Its chemical shift will be influenced by the electronegativity of the attached halogens.
- ¹³C NMR: A single resonance is expected for the carbon atom. Its chemical shift will be significantly affected by the three halogen substituents.

Logical Relationships in Structural Analysis

The determination of a molecule's structure is a process that often involves the integration of both experimental and theoretical data. The following diagram illustrates the logical workflow.

Click to download full resolution via product page

Workflow for determining molecular structure.

Conclusion

This technical guide provides a detailed and computationally-backed understanding of the molecular structure of **dibromoiodomethane**. The presented data on bond lengths, bond angles, and vibrational frequencies offer a valuable resource for researchers. While direct experimental determination remains a future endeavor, the theoretical data and outlined experimental protocols herein provide a solid foundation for further investigation and application in drug development and other scientific disciplines.

• To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Structure of Dibromoiodomethane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b121520#dibromoiodomethane-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com